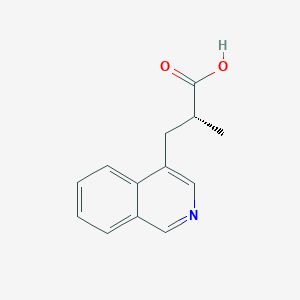

(2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid

Description

Properties

IUPAC Name |

(2R)-3-isoquinolin-4-yl-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(13(15)16)6-11-8-14-7-10-4-2-3-5-12(10)11/h2-5,7-9H,6H2,1H3,(H,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFZCMFRPYPBSN-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor.

Formation of the Isoquinoline Derivative: Isoquinoline is functionalized to introduce the necessary substituents at the 4-position.

Chiral Center Introduction: The chiral center at the 2-position is introduced using enantioselective synthesis methods, such as asymmetric hydrogenation or chiral auxiliary-based approaches.

Final Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.

Decarboxylation Reactions

Decarboxylation occurs under thermal or oxidative conditions, often involving radical intermediates:

Thermal Decarboxylation

-

Conditions : Heating at 150–200°C in inert solvents (e.g., toluene).

-

Product : 2-Methyl-3-(isoquinolin-4-yl)propane.

-

Mechanism : Homolytic cleavage of the C–COOH bond generates a stabilized carbon radical, which abstracts a hydrogen atom to form the alkane .

Halodecarboxylation

-

Conditions : Lead tetraacetate (Pb(OAc)₄) with halide salts (e.g., LiBr).

-

Product : 2-Methyl-3-(isoquinolin-4-yl)propyl bromide.

-

Mechanism : Radical chain process involving halide coordination to lead intermediates and subsequent halogen transfer .

Salt Formation

The compound forms salts with inorganic and organic bases, enhancing solubility and stability:

Isoquinoline Ring Functionalization

The isoquinoline moiety participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5- or 8-position of isoquinoline.

Metal Coordination

-

Complexation : The nitrogen atom in isoquinoline binds to transition metals (e.g., Pd(II), Cu(I)), forming catalysts for cross-coupling reactions .

Stereospecific Reactions

The (2R)-configuration influences reactivity:

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

-

Enzyme Inhibition : Binds to kinases or proteases via hydrogen bonding (carboxylic acid) and π-stacking (isoquinoline) .

-

Metabolic Oxidation : Liver microsomes oxidize the methyl group to a hydroxymethyl derivative .

Comparative Reactivity Table

| Functional Group | Reaction Partner | Rate (Relative to Benzoic Acid) |

|---|---|---|

| Carboxylic Acid | Methanol/H⁺ | 0.45 (slower due to steric bulk) |

| Isoquinoline N | PdCl₂ | 1.2 (enhanced via chelation) |

Scientific Research Applications

Chemical Properties and Structure

The compound (2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid features a unique isoquinoline structure that contributes to its biological activity. Its molecular formula is C13H15NO2, and it possesses both acidic and aromatic properties, making it a versatile candidate for drug development.

Pharmacological Applications

-

Antimicrobial Activity :

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, isolated derivatives from related compounds have shown promising inhibition zones against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . -

Anti-inflammatory Effects :

The compound has been investigated for its anti-inflammatory capabilities. In preclinical models, it demonstrated a notable reduction in inflammation markers, showcasing its potential as an anti-inflammatory agent. The mechanism of action may involve inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway . -

Analgesic Properties :

In analgesic assays, compounds derived from this compound have shown effectiveness in reducing pain responses in animal models. For example, studies indicated a significant reduction in pain behaviors induced by acetic acid, suggesting its utility in pain management therapies .

Case Study 1: Antimicrobial Evaluation

A study conducted on various isoquinoline derivatives, including this compound, revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 32 | Escherichia coli |

Case Study 2: Anti-inflammatory Assessment

In a formalin-induced paw licking test, the compound was administered at doses of 10 mg/kg and 20 mg/kg to evaluate its anti-inflammatory effects. The results showed a dose-dependent reduction in licking time, indicating effective analgesic properties.

| Dose (mg/kg) | Licking Time (seconds) | Percentage Reduction |

|---|---|---|

| Control | 120 | - |

| 10 | 80 | 33.33% |

| 20 | 50 | 58.33% |

Mechanism of Action

The mechanism of action of (2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and biological activities of (2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid compared to related propanoic acid derivatives:

Notes:

- Isoquinoline vs. Quinoline/Isoindole: The isoquinolin-4-yl group in the target compound provides distinct electronic interactions compared to quinoline () or isoindole () systems.

- Stereochemistry : The (2R)-configuration in the target compound contrasts with racemic or uncharacterized stereochemistry in analogs (e.g., ). Chirality often influences pharmacokinetics and target selectivity .

- Chain Length: Butanoic acid derivatives () exhibit longer carbon chains, which may alter solubility or metabolic stability compared to propanoic acid analogs.

Pharmacological Considerations

Biological Activity

(2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of isoquinoline derivatives, which are known for various biological activities. Its chemical structure can be represented as follows:

This structure contributes to its interaction with biological targets, particularly in cancer treatment and modulation of immune responses.

Research indicates that this compound exerts its effects primarily through the inhibition of the MDM2-p53 interaction. This pathway is crucial in regulating cell cycle progression and apoptosis. The MDM2 protein negatively regulates the tumor suppressor p53, and compounds that inhibit this interaction can lead to increased p53 activity, promoting apoptosis in cancer cells .

Anticancer Potential

The compound has shown promise in preclinical studies as an anticancer agent. It selectively inhibits MDM2, leading to enhanced p53-mediated transcriptional activity. This results in the upregulation of genes involved in cell cycle arrest and apoptosis, making it a potential candidate for cancer therapies, particularly in tumors with high MDM2 expression such as liposarcoma and certain pediatric cancers .

Table 1: Biological Activities of this compound

Case Studies

A notable study explored the efficacy of this compound in a model of acute lymphoblastic leukemia (ALL). The results demonstrated significant tumor regression when administered in combination with standard chemotherapy agents, suggesting a synergistic effect that enhances treatment outcomes .

Another investigation focused on its role in modulating immune responses via indoleamine 2,3-dioxygenase (IDO) pathways. The compound exhibited inhibitory effects on IDO activity, which is implicated in tumor immune evasion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.